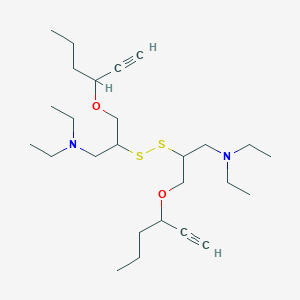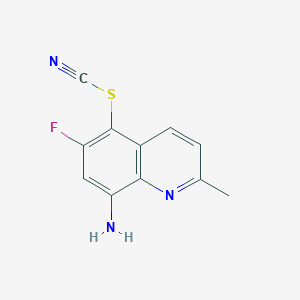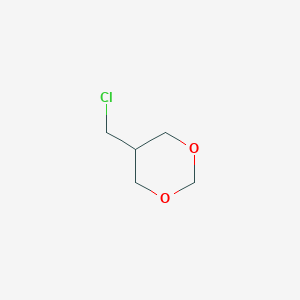
Benzoic acid;2-(naphthalen-1-ylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;2-(naphthalen-1-ylmethyl)phenol is a complex organic compound that combines the structural elements of benzoic acid and naphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;2-(naphthalen-1-ylmethyl)phenol typically involves the reaction of benzoic acid with 2-(naphthalen-1-ylmethyl)phenol under specific conditions. One common method involves the use of a catalyst to facilitate the reaction. For instance, the reaction can be carried out in the presence of a palladium catalyst under mild conditions to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the use of water microdroplets to facilitate the reaction without the need for additional catalysts or reagents . This eco-friendly approach not only simplifies the process but also reduces the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;2-(naphthalen-1-ylmethyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into simpler forms or derivatives.
Substitution: Electrophilic substitution reactions are common, especially involving the aromatic rings in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine and nitric acid are used for bromination and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the compound can yield nitro derivatives, while bromination can produce brominated products .
Scientific Research Applications
Benzoic acid;2-(naphthalen-1-ylmethyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Benzoic acid;2-(naphthalen-1-ylmethyl)phenol exerts its effects involves various molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to changes in cellular processes. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cell function and growth .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Hydroxybenzoic acids: Compounds with a hydroxyl group and a carboxylic acid group attached to a benzene ring.
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.
Uniqueness
Benzoic acid;2-(naphthalen-1-ylmethyl)phenol is unique due to its combined structural elements of benzoic acid and naphthalene, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest.
Properties
CAS No. |
62314-94-7 |
|---|---|
Molecular Formula |
C24H20O3 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
benzoic acid;2-(naphthalen-1-ylmethyl)phenol |
InChI |
InChI=1S/C17H14O.C7H6O2/c18-17-11-4-2-7-15(17)12-14-9-5-8-13-6-1-3-10-16(13)14;8-7(9)6-4-2-1-3-5-6/h1-11,18H,12H2;1-5H,(H,8,9) |
InChI Key |
GHPVGHHBZKJZDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C2C(=C1)C=CC=C2CC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-tert-Butylpyrazolo[1,5-a]azocine](/img/structure/B14546052.png)

![Spiro[2.9]dodeca-7,11-diene](/img/structure/B14546068.png)






![1-{[2-(Ethoxymethoxy)-3-methoxypropyl]sulfanyl}butane](/img/structure/B14546090.png)



